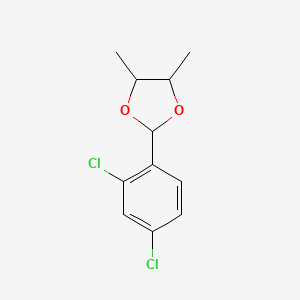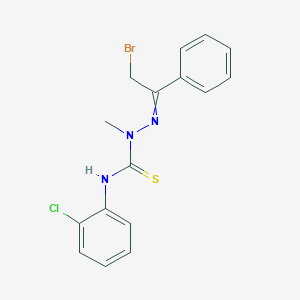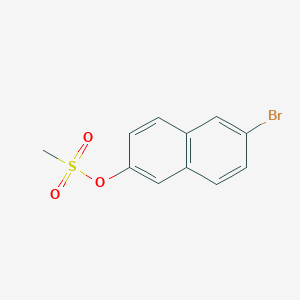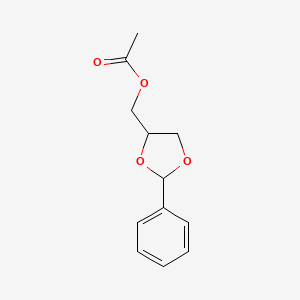
(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate
描述
(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its structural features, which include a phenyl group and an acetate ester, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate typically involves the acetalization of benzaldehyde with ethylene glycol, followed by esterification with acetic anhydride. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common, allowing for efficient catalysis and easy separation of the product .
化学反应分析
Types of Reactions
(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and acetic acid.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Benzaldehyde and acetic acid.
Reduction: (2-Phenyl-1,3-dioxolan-4-yl)methanol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate has diverse applications in scientific research:
作用机制
The mechanism of action of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate involves its role as a protecting group. In organic synthesis, it forms stable acetals with carbonyl compounds, preventing unwanted reactions at the carbonyl site. The compound can be selectively deprotected under acidic conditions, allowing for controlled synthesis of complex molecules .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog without the phenyl group.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
(2-Methyl-1,3-dioxolan-4-yl)methyl acetate: A methyl-substituted analog with slightly different reactivity.
Uniqueness
(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its phenyl group, which imparts additional stability and reactivity. This makes it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of carbonyl groups are required .
属性
IUPAC Name |
(2-phenyl-1,3-dioxolan-4-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)14-7-11-8-15-12(16-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYJBJBWHEROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1COC(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282341 | |
| Record name | (2-phenyl-1,3-dioxolan-4-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4141-34-8 | |
| Record name | NSC25482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-phenyl-1,3-dioxolan-4-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine](/img/structure/B14006747.png)
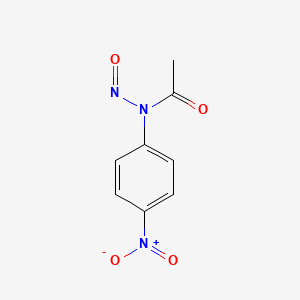
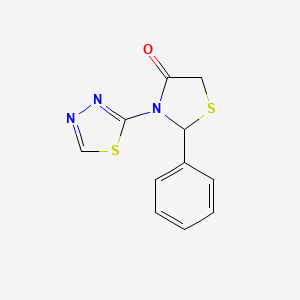



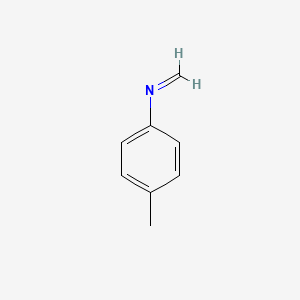
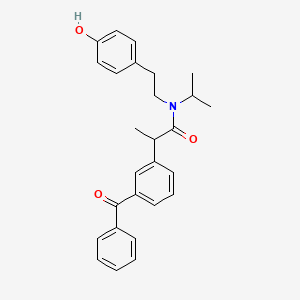

![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
